molecular formula C15H21NO4 B017452 (-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine CAS No. 122076-80-6

(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine

Cat. No. B017452
Key on ui cas rn: 122076-80-6
M. Wt: 279.33 g/mol
InChI Key: CEIWXEQZZZHLDM-DGCLKSJQSA-N
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Patent
US04925969

Procedure details

There was dissolved 0.20 g of ethyl-α-(1-carboxyethyl)amino-γ-oxo-γ-phenylbutyrate prepared in Example 10 into 11.0 ml of 1% (v/v) H2SO4 -EtOH, to which 0.05 g of 10% Pd/C was added and the hydrogenation reaction was carried out at room temperature under atmospheric pressure. After completion of the reaction, the catalyst was filtered off with suction and the ethanol solution was neutralized with sodium hydroxide, followed by distillation of the solvent under reduced pressure. The residue was dissolved in water and extracted with dichloromethane, the organic layer being concentrated under reduced pressure. The residue was crystallized from ethyl acetate to give 0.152 g of ethyl-α-(1-carboxyethyl)amino-γ-phenylbutyrate ((αS,1S)-form/(αR,1S)-form=99/1).
Name
ethyl-α-(1-carboxyethyl)amino-γ-oxo-γ-phenylbutyrate
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
H2SO4 EtOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.05 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:21])[CH:5]([NH:15][CH:16]([C:18]([OH:20])=[O:19])[CH3:17])[CH2:6][C:7](=O)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:2].OS(O)(=O)=O.CCO>[Pd]>[CH2:1]([O:3][C:4](=[O:21])[CH:5]([NH:15][CH:16]([C:18]([OH:20])=[O:19])[CH3:17])[CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
ethyl-α-(1-carboxyethyl)amino-γ-oxo-γ-phenylbutyrate
Quantity
0.2 g
Type
reactant
Smiles
C(C)OC(C(CC(C1=CC=CC=C1)=O)NC(C)C(=O)O)=O
Name
H2SO4 EtOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O.CCO
Step Two
Name
Quantity
0.05 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the hydrogenation reaction
CUSTOM
Type
CUSTOM
Details
was carried out at room temperature under atmospheric pressure
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off with suction
DISTILLATION
Type
DISTILLATION
Details
followed by distillation of the solvent under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer being concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(CCC1=CC=CC=C1)NC(C)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.152 g
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04925969

Procedure details

There was dissolved 0.20 g of ethyl-α-(1-carboxyethyl)amino-γ-oxo-γ-phenylbutyrate prepared in Example 10 into 11.0 ml of 1% (v/v) H2SO4 -EtOH, to which 0.05 g of 10% Pd/C was added and the hydrogenation reaction was carried out at room temperature under atmospheric pressure. After completion of the reaction, the catalyst was filtered off with suction and the ethanol solution was neutralized with sodium hydroxide, followed by distillation of the solvent under reduced pressure. The residue was dissolved in water and extracted with dichloromethane, the organic layer being concentrated under reduced pressure. The residue was crystallized from ethyl acetate to give 0.152 g of ethyl-α-(1-carboxyethyl)amino-γ-phenylbutyrate ((αS,1S)-form/(αR,1S)-form=99/1).
Name
ethyl-α-(1-carboxyethyl)amino-γ-oxo-γ-phenylbutyrate
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
H2SO4 EtOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.05 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:21])[CH:5]([NH:15][CH:16]([C:18]([OH:20])=[O:19])[CH3:17])[CH2:6][C:7](=O)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:2].OS(O)(=O)=O.CCO>[Pd]>[CH2:1]([O:3][C:4](=[O:21])[CH:5]([NH:15][CH:16]([C:18]([OH:20])=[O:19])[CH3:17])[CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
ethyl-α-(1-carboxyethyl)amino-γ-oxo-γ-phenylbutyrate
Quantity
0.2 g
Type
reactant
Smiles
C(C)OC(C(CC(C1=CC=CC=C1)=O)NC(C)C(=O)O)=O
Name
H2SO4 EtOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O.CCO
Step Two
Name
Quantity
0.05 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the hydrogenation reaction
CUSTOM
Type
CUSTOM
Details
was carried out at room temperature under atmospheric pressure
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off with suction
DISTILLATION
Type
DISTILLATION
Details
followed by distillation of the solvent under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer being concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(CCC1=CC=CC=C1)NC(C)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.152 g
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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